![molecular formula C23H20ClN3O4 B2863455 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-22-8](/img/no-structure.png)

3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

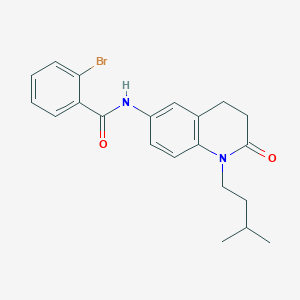

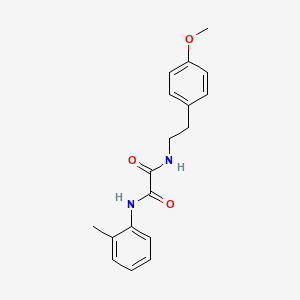

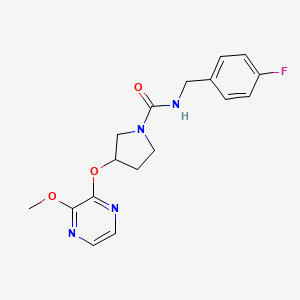

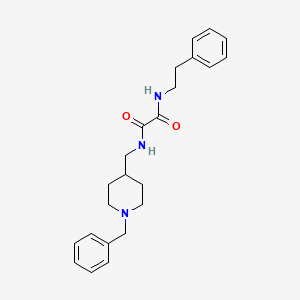

3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide, demonstrated significant antitumor activity. These compounds exhibited broad-spectrum antitumor effects and were found to be more potent than the positive control 5-FU in inhibiting tumor growth. The research also involved molecular docking studies to explore their interaction with cancer-related targets such as EGFR-TK and B-RAF kinase, which are critical in the growth of cancer cells (Al-Suwaidan et al., 2016).

Corrosion Inhibition

Another area of application is in corrosion inhibition. A study reported the synthesis of quinazoline derivatives, similar in structure to the compound , that showed excellent corrosion inhibition properties for mild steel in acidic media. These compounds function by adsorbing at the metal/electrolyte interface, acting as mixed inhibitors. The study integrated density functional theory (DFT) methods to correlate molecular structures with inhibition efficiencies (Kumar et al., 2020).

Psychotropic and Anti-Inflammatory Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, structurally related to the compound , were synthesized and evaluated for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some exhibited antimicrobial action. The study attempted to correlate the biological results with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Antimicrobial and Anticonvulsant Agents

Compounds structurally related to the compound have also been investigated for their antimicrobial and anticonvulsant properties. For instance, a study synthesized and evaluated the antibacterial activity of thioglycolic amino acid derivatives and dipeptides containing the quinazolin-4-one moiety, finding them effective against various microbial strains (Atta, 1994). Another study synthesized 3,4-dihydroisoquinolin derivatives with heterocycle moieties and evaluated them for anticonvulsant activity, with some showing significant efficacy in this regard (Zhang et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline. This intermediate is then reacted with N-(2-furylmethyl)propanamide in the presence of a coupling agent to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "anthranilic acid", "N-(2-furylmethyl)propanamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Reaction of 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline with N-(2-furylmethyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide." ] } | |

CAS RN |

899788-22-8 |

Molecular Formula |

C23H20ClN3O4 |

Molecular Weight |

437.88 |

IUPAC Name |

3-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C23H20ClN3O4/c24-17-6-3-5-16(13-17)15-27-20-9-2-1-8-19(20)22(29)26(23(27)30)11-10-21(28)25-14-18-7-4-12-31-18/h1-9,12-13H,10-11,14-15H2,(H,25,28) |

InChI Key |

HEGPGWGMOHMUEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)

![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)

![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)

![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)